molecular formula C9H11NO3S B2641645 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid CAS No. 1934507-13-7

4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid

Cat. No.: B2641645
CAS No.: 1934507-13-7
M. Wt: 213.25
InChI Key: JFLHKDMRTNSQQF-UHFFFAOYSA-N
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Description

4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is an organic compound with the molecular formula C9H11NO3S It is characterized by the presence of a benzoic acid moiety substituted with a dimethyl(oxo)-lambda6-sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}pyridine-2-carboxylic acid: Similar structure with a pyridine ring instead of a benzene ring.

    4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-14(2,13)10-8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLHKDMRTNSQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=C(C=C1)C(=O)O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934507-13-7
Record name 4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid
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